(3-Methyl-1-(pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid
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Overview
Description
(3-Methyl-1-(pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound features a boronic acid group attached to a pyrazole ring, which is further substituted with a pyridine ring. The presence of these functional groups makes it a versatile building block for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-1-(pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid typically involves the formation of the pyrazole ring followed by the introduction of the boronic acid group. One common method involves the condensation of a hydrazine derivative with a β-diketone to form the pyrazole ring. The pyridine ring can be introduced through a coupling reaction with a suitable pyridine derivative. Finally, the boronic acid group is introduced via a borylation reaction using a boron reagent such as bis(pinacolato)diboron under palladium-catalyzed conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-1-(pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Biaryl compounds or other substituted derivatives.
Scientific Research Applications
(3-Methyl-1-(pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Methyl-1-(pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid is largely dependent on its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in enzyme inhibition, where the compound can bind to the active site of enzymes, blocking their activity. Additionally, the pyrazole and pyridine rings can participate in π-π stacking interactions and hydrogen bonding, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
4-Pyridineboronic acid pinacol ester: Similar in structure but lacks the pyrazole ring.
Phenylboronic acid: Contains a phenyl ring instead of the pyrazole and pyridine rings.
Pyrazoleboronic acid: Contains a pyrazole ring but lacks the pyridine substitution.
Uniqueness
(3-Methyl-1-(pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid is unique due to the combination of its boronic acid group with both pyrazole and pyridine rings. This unique structure imparts distinct reactivity and binding properties, making it a valuable compound in various chemical and biological applications .
Properties
Molecular Formula |
C9H10BN3O2 |
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Molecular Weight |
203.01 g/mol |
IUPAC Name |
(3-methyl-1-pyridin-4-ylpyrazol-4-yl)boronic acid |
InChI |
InChI=1S/C9H10BN3O2/c1-7-9(10(14)15)6-13(12-7)8-2-4-11-5-3-8/h2-6,14-15H,1H3 |
InChI Key |
XXUGNMZBNWLNKU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN(N=C1C)C2=CC=NC=C2)(O)O |
Origin of Product |
United States |
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